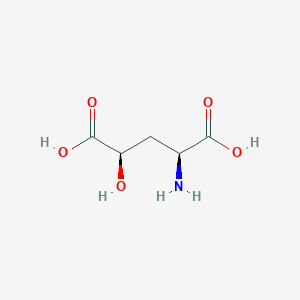

(2S,4R)-2-amino-4-hydroxypentanedioic acid

Overview

Description

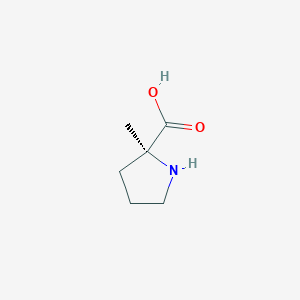

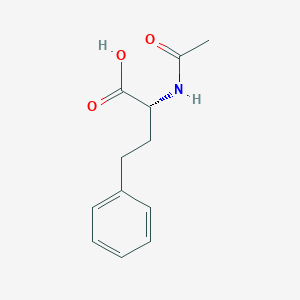

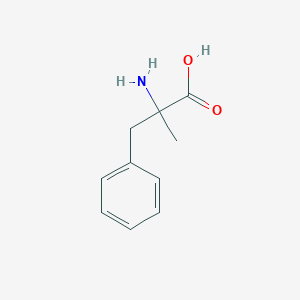

“(2S,4R)-2-amino-4-hydroxypentanedioic acid” is a glutamic acid derivative . It is also known as "(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid" .

Synthesis Analysis

The synthesis of this compound has been described in the literature. For instance, a novel glutamine derivative, (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid, was designed and synthesized . The total synthesis time was 120 minutes from the end-of-bombardment, and the non-decay-corrected radiochemical yield of [18F]1 was about 10% .Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of hydroxyproline . Hydroxyproline differs from proline by the presence of a hydroxyl (OH) group attached to the gamma carbon atom .Scientific Research Applications

Conformational Studies and NMR Applications : The distinct conformational preferences of (2S,4R)-2-amino-4-hydroxypentanedioic acid derivatives have been utilized in the study of model peptides. These derivatives are useful in probing the structure of peptides using 19F NMR, offering insights into their conformation and potential applications in medicinal chemistry (Tressler & Zondlo, 2014).

Biocatalysis and Stereoselective Synthesis : The stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, which is closely related to this compound, has been achieved through a biocatalytic approach. This involves a combination of aldol reaction and transamination, highlighting the compound's significance as a chiral building block in modern chemistry (Hernández et al., 2017).

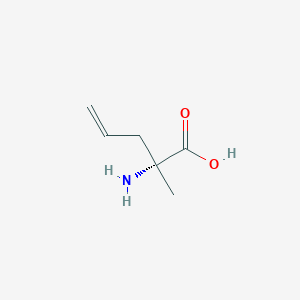

Synthesis of Hydroxyproline Derivatives : Research has focused on the synthesis of hydroxyproline derivatives from 2-amino-4-pentenoic acid, exploring different isomers and their potential applications in chemical biology. This research provides a foundation for understanding the structural and functional roles of such compounds in biological systems (Krishnamurthy et al., 2014).

Chemical Synthesis Applications : The compound and its derivatives have been used in the development of synthetic routes for various biologically active amino acids. These syntheses often involve intricate steps, demonstrating the compound's utility in complex chemical processes (Agami et al., 2001).

Biological Production and Metabolic Engineering : The biological production of malic acid, which shares a similar structure with this compound, has been extensively researched. This involves optimizing metabolic pathways in microbial strains, underscoring the potential of this compound in biotechnological applications (Dai et al., 2018).

Exploration in Biochemical Mechanisms : Studies have also delved into the biochemical properties and mechanisms of hydroxy-amino-acids, including derivatives of this compound. These studies contribute to our understanding of the role of such compounds in pharmaceutical and industrial synthesis (Sun et al., 2018).

Mechanism of Action

Target of Action

The primary targets of (2S,4R)-2-amino-4-hydroxypentanedioic acid, also known as erythro-4-hydroxy-L-glutamic acid, are the metabotropic glutamate receptors , specifically mGlu1a, mGlu2, and mGlu8a . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity.

Mode of Action

Erythro-4-hydroxy-L-glutamic acid interacts with its targets, the metabotropic glutamate receptors, by activating them in a dose-dependent manner . This activation results in changes in neuronal excitability and synaptic transmission, which can influence various neurological processes.

Biochemical Pathways

In humans, erythro-4-hydroxy-L-glutamic acid is involved in the metabolic disorder called the arginine: glycine amidinotransferase deficiency (AGAT deficiency) pathway . This pathway plays a significant role in the metabolism of amino acids and the regulation of nitrogen balance in the body.

Pharmacokinetics

As a primary metabolite, it is metabolically and physiologically essential

Result of Action

The activation of metabotropic glutamate receptors by erythro-4-hydroxy-L-glutamic acid can lead to changes in neuronal excitability and synaptic plasticity . These changes can influence various neurological processes, potentially impacting cognitive functions, learning, and memory.

Biochemical Analysis

Biochemical Properties

(2S,4R)-2-amino-4-hydroxypentanedioic acid is involved in several biochemical reactions, primarily as a substrate or product in enzymatic processes. It interacts with enzymes such as glutamate dehydrogenase and glutaminase, which are crucial for amino acid metabolism. The compound can act as a precursor for the synthesis of other amino acids and neurotransmitters. Its interactions with these enzymes facilitate the conversion of glutamate to α-ketoglutarate and vice versa, playing a pivotal role in the tricarboxylic acid (TCA) cycle and nitrogen metabolism .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to affect the activity of glutamate receptors, which are involved in synaptic transmission and plasticity in the nervous system. This compound can modulate the release of neurotransmitters, impacting neuronal communication and potentially influencing conditions such as epilepsy and neurodegenerative diseases . Additionally, it affects cellular metabolism by participating in the TCA cycle, thereby influencing energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to glutamate receptors, acting as an agonist or antagonist depending on the receptor subtype. This binding can lead to the activation or inhibition of downstream signaling pathways, affecting cellular responses. The compound also interacts with enzymes such as glutamate dehydrogenase, influencing their catalytic activity and thereby regulating metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term exposure to this compound in cell cultures has been observed to alter cellular functions, including changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to enhance cognitive functions and neuroprotection. At high doses, it can exhibit neurotoxic effects, leading to excitotoxicity and neuronal damage. These dosage effects highlight the importance of careful dose optimization in potential therapeutic applications to avoid adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the TCA cycle and glutamine metabolism. It serves as a substrate for enzymes such as glutamate dehydrogenase and glutaminase, facilitating the conversion of glutamate to α-ketoglutarate. This conversion is essential for maintaining the balance of nitrogen and carbon in cells and for energy production. The compound’s involvement in these pathways underscores its significance in cellular metabolism and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is primarily transported by excitatory amino acid transporters (EAATs), which facilitate its uptake into neurons and glial cells. Once inside the cells, the compound can be distributed to various cellular compartments, including the cytoplasm and mitochondria, where it participates in metabolic processes .

Subcellular Localization

This compound is localized in different subcellular compartments, including the cytoplasm and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In the mitochondria, the compound plays a role in the TCA cycle, contributing to energy production and metabolic regulation. Understanding its subcellular localization is crucial for elucidating its functions and interactions within cells .

Properties

IUPAC Name |

(2S,4R)-2-amino-4-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDWQSHEVMSFGY-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331532 | |

| Record name | CHEBI:21285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxy-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2485-33-8 | |

| Record name | (4R)-4-Hydroxy-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHEBI:21285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.